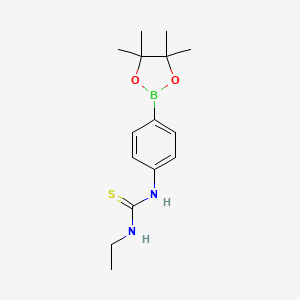

1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea

Overview

Description

1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea is a useful research compound. Its molecular formula is C15H23BN2O2S and its molecular weight is 306.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is likely related to its boronic ester group. Boronic esters are known to participate in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the transmetalation of the boron atom to a transition metal, followed by reductive elimination to form a new carbon-carbon bond . In a biological context, this could potentially lead to modifications of the target molecules, thereby altering their function.

Pharmacokinetics

Boronic acids and their esters are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Action Environment

Environmental factors such as pH and the presence of molecules with hydroxyl groups could potentially influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s stability and reactivity could vary depending on the specific conditions in its environment.

Biological Activity

1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23BN2O3S

- Molecular Weight : 306.23 g/mol

- CAS Number : 1233525-88-6

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis have been reported as low as 0.5–8 µg/mL .

Anticancer Activity

Thiourea derivatives have shown promise in cancer research. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines:

- For example, a related thiourea compound was shown to induce apoptosis in breast cancer cells with an IC50 value of approximately 12 µM .

The proposed mechanisms for the biological activities of thiourea derivatives include:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors affecting metabolic pathways crucial for pathogen survival.

- Interference with Cellular Signaling : They may modulate signaling pathways involved in cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thiourea derivatives against Mycobacterium abscessus. The results indicated that certain derivatives demonstrated potent activity with MIC values ranging from 4 to 8 µg/mL. This highlights the potential of thiourea compounds in treating resistant bacterial infections .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Thiourea A | 4 | M. abscessus |

| Thiourea B | 8 | S. aureus |

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of a structurally similar thiourea compound on human breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 20 |

| 20 | 50 | 50 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea, and what are the key intermediates?

- Methodology : The compound can be synthesized via a two-step process:

Boronic ester formation : React 4-bromophenyl derivatives with bis(pinacolato)diboron under palladium catalysis to introduce the dioxaborolane group .

Thiourea formation : Treat the resulting boronate-substituted aniline with ethyl isothiocyanate in anhydrous THF, using triethylamine as a base to facilitate nucleophilic addition .

- Key intermediates : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and ethyl isothiocyanate.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the thiourea NH signals (δ 9.5–10.5 ppm) and boronic ester B-O bonds (δ 80–85 ppm in ¹¹B NMR) .

- FT-IR : Identify thiourea C=S stretches (1150–1250 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve molecular geometry and hydrogen-bonding patterns .

Q. What safety protocols are recommended when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential boronate volatility.

- Dispose of waste via certified hazardous waste services, as boronate esters may release toxic boron oxides upon combustion .

Q. What are the known biological activities of structurally similar thiourea derivatives?

- Methodology : Compare bioactivity databases for analogs:

- Antimicrobial : Broth microdilution assays (MIC values) against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ for HeLa cells) .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Perform Suzuki-Miyaura couplings with aryl halides using Pd(PPh₃)₄ (1–5 mol%) and Na₂CO₃ in DME/H₂O. Monitor reaction efficiency via HPLC .

- Key Insight : The boronic ester acts as a nucleophilic partner, enabling C-C bond formation at the phenyl ring. Steric hindrance from tetramethyl groups may slow transmetalation .

Q. What computational methods are used to model the electronic effects of substituents on the thiourea moiety?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G*): Optimize geometry and calculate frontier orbitals to assess electron-withdrawing/donating effects of substituents .

- Molecular docking : Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Q. How can the acid dissociation constants (pKa) of the thiourea group be experimentally determined?

- Methodology :

- Potentiometric titration : Dissolve the compound in DMSO/water (70:30) and titrate with HCl/NaOH. Use a glass electrode to monitor pH shifts .

- UV-Vis spectroscopy : Track absorbance changes at λₘₐₓ (250–300 nm) as pH varies to identify deprotonation events .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodology :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyls) on the phenyl ring while retaining boronate functionality .

Properties

IUPAC Name |

1-ethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2S/c1-6-17-13(21)18-12-9-7-11(8-10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZDTXPDQCXIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=S)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674416 | |

| Record name | N-Ethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-86-2 | |

| Record name | N-Ethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.